molecular formula C14H21BN2O4 B3186742 2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester CAS No. 1285530-33-7

2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester

Cat. No.: B3186742
CAS No.: 1285530-33-7
M. Wt: 292.14 g/mol
InChI Key: BICIVICGRFNJIG-UHFFFAOYSA-N
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Description

2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester (CAS 1285530-33-7) is a high-purity boronic ester derivative with a molecular formula of C 14 H 21 BN 2 O 4 and a molecular weight of 292.14 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry . Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction , where it acts as a crucial partner for constructing biaryl and heterobiaryl systems. The pinacol ester group enhances the stability and handling properties of the boronic acid functionality, while the pyridine scaffold substituted with a methoxyacetamido group provides a unique pharmacophore for designing novel molecular architectures. Researchers utilize this compound to incorporate a functionalized pyridine core into more complex molecules, facilitating the exploration and development of new pharmaceutical candidates and functional materials . The presence of the amide group introduces hydrogen-bonding capability, which can be critical for optimizing binding affinity in drug-target interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-6-7-16-11(8-10)17-12(18)9-19-5/h6-8H,9H2,1-5H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICIVICGRFNJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131277
Record name 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285530-33-7
Record name 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1285530-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(2-Methoxyacetamido)pyridine-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The structural uniqueness of 2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester lies in its substituents:

  • Pinacol boronic ester at position 4 : Positions the reactive boron atom para to the methoxyacetamido group, influencing regioselectivity in coupling reactions.

Key comparators (Table 1):

Compound Name Structure CAS RN Key Features
This compound Pyridine-4-boronic ester with 2-methoxyacetamido 1285530-33-7 Electron-withdrawing amide, para-boronic ester
2-Aminopyridine-5-boronic acid pinacol ester Pyridine-5-boronic ester with amino group 827614-64-2 Electron-donating amino group, meta-boronic ester
2-Fluoroaniline-3-boronic Acid Pinacol Ester Phenyl boronic ester with fluoro and amino groups N/A Fluorine’s inductive effects, ortho-amino group
2-(Trifluoromethyl)pyrimidine-5-boronic Acid Pinacol Ester Pyrimidine-5-boronic ester with CF₃ AS132802 Electron-deficient pyrimidine core, CF₃ substituent

Reactivity in Suzuki-Miyaura Cross-Couplings

  • Steric Hindrance : The bulk of the methoxyacetamido group could slow coupling kinetics relative to smaller substituents (e.g., fluorine in 2-Fluoroaniline-3-boronic Acid Pinacol Ester) .
  • Heterocycle Effects : Pyridine-based boronic esters (e.g., the target compound) are less electron-deficient than pyrimidine derivatives (e.g., AS132802), which may exhibit higher reactivity due to their aromatic electron deficiency .

Stability and Hydrolysis

  • pH Sensitivity : Boronic esters are prone to hydrolysis under acidic or basic conditions. The pyridine ring in the target compound may stabilize the boronic ester against hydrolysis compared to phenyl-based analogs (e.g., 4-Nitrophenyl boronic acid pinacol ester, which reacts with H₂O₂ at pH 7–11) .
  • Thermal Stability: Melting points (mp) vary; for example, 2-Aminopyridine-5-boronic acid pinacol ester has mp 132–135°C , while data for the target compound is unavailable.

Commercial Availability and Cost

  • Synthetic Accessibility : The methoxyacetamido group may require multi-step synthesis, including amide coupling, compared to simpler derivatives like 2-Fluoroaniline-3-boronic Acid Pinacol Ester .

Biological Activity

2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C11H16BNO3
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • Solubility : Insoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to inhibit specific enzymes or modulate receptor activity, which can lead to therapeutic effects in various diseases.

Biological Activities

  • Anticancer Properties :
    • The compound has been studied for its potential as an anticancer agent, particularly in targeting protein kinases involved in cancer progression.
    • Case Study : A study demonstrated that derivatives of pyridine boronic acids exhibited significant inhibition of DYRK1A, a kinase implicated in tumor growth and proliferation .
  • Antimicrobial Activity :
    • Research indicates that boronic acid derivatives can possess antimicrobial properties by disrupting bacterial cell wall synthesis.
    • Case Study : In vitro studies showed that certain pyridine boronic acids effectively inhibited the growth of Gram-positive bacteria .
  • Enzyme Inhibition :
    • The compound acts as a reversible inhibitor for various enzymes, including serine proteases and cysteine proteases.
    • Research Findings : The pinacol ester form enhances the stability and bioavailability of the active boronic acid, making it a suitable candidate for enzyme inhibition studies .

Applications in Drug Development

The unique structure of this compound allows it to serve as a versatile building block in drug design:

  • Synthesis of Inhibitors : It is used in the synthesis of novel compounds aimed at inhibiting specific enzymes linked to various diseases.
  • Drug Formulation : The compound's properties facilitate its incorporation into drug formulations aimed at enhancing therapeutic efficacy while minimizing side effects.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInhibition of DYRK1A
AntimicrobialDisruption of cell wall
Enzyme InhibitionReversible inhibition

Q & A

Q. What is the role of the pinacol ester group in 2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester, and how does it influence reactivity in cross-coupling reactions?

The pinacol ester group stabilizes the boronic acid moiety, preventing spontaneous protodeboronation and improving solubility in organic solvents. This enhances handling and reaction efficiency in Suzuki-Miyaura couplings. The ester’s steric bulk may reduce undesired side reactions, while its electron-donating properties modulate the boron center’s electrophilicity .

Q. What purification methods are recommended for isolating this compound after synthesis?

Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is commonly used to separate the product from byproducts. Recrystallization in non-polar solvents (e.g., hexane or toluene) may further enhance purity. Analytical HPLC with UV detection (λ = 254 nm) is advised to confirm purity (>95%) .

Q. How should researchers handle air- or moisture-sensitive reactions involving this compound?

Use Schlenk line techniques or gloveboxes under inert gas (N₂/Ar). Pre-dry solvents (e.g., THF, dioxane) over molecular sieves. Monitor reaction progress via TLC or in situ NMR to minimize exposure to ambient conditions .

Advanced Research Questions

Q. How can conflicting reactivity data in Suzuki-Miyaura couplings using this compound be resolved?

Systematically vary catalytic systems (e.g., Pd(OAc)₂ with SPhos vs. XPhos ligands) and bases (K₃PO₄ vs. Cs₂CO₃). Use kinetic studies (e.g., ¹¹B NMR) to track boronate activation. Compare results with structurally analogous boronic esters (e.g., 4-(Boc-amino)phenyl variants) to isolate steric/electronic effects .

Q. What strategies optimize regioselectivity when coupling this compound with halogenated heterocycles?

Introduce directing groups (e.g., pyridyl N-oxides) on the aryl halide partner to guide cross-coupling. Adjust solvent polarity (e.g., DMF vs. dioxane) to favor specific transition states. Computational DFT studies can predict regioselectivity trends based on frontier molecular orbital interactions .

Q. How does the methoxyacetamido substituent influence catalytic activity in multi-step syntheses?

The methoxyacetamido group provides hydrogen-bonding sites, enabling supramolecular interactions in templated reactions (e.g., macrocycle formation). However, its electron-withdrawing nature may reduce electron density at the pyridine ring, slowing oxidative addition in Pd-mediated steps. Mitigate this by using electron-rich ligands (e.g., BrettPhos) .

Q. What analytical techniques best characterize degradation products of this compound under acidic/basic conditions?

  • LC-MS/MS : Identifies hydrolyzed boronic acid or deborylated pyridine derivatives.
  • ¹H/¹³C NMR : Tracks loss of pinacol ester signals (δ ~1.2 ppm for methyl groups).
  • IR Spectroscopy : Monitors B-O bond cleavage (peak ~1350 cm⁻¹) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for cross-coupling reactions: How to troubleshoot?

FactorPossible CauseSolution
Catalyst LoadingSuboptimal Pd:ligand ratioTitrate ligand (1.5–2.0 eq relative to Pd)
Solvent PurityTrace water in dioxaneReflux solvent over Na/benzophenone
Substrate QualityBoronic ester hydrolysisStore compound under Ar at −20°C

Q. Conflicting solubility data in polar vs. non-polar solvents: Mechanistic insights?

The methoxyacetamido group enhances polarity, improving solubility in DMSO or MeOH. However, the pinacol ester’s hydrophobicity dominates in non-polar solvents (e.g., hexane). Use Hansen solubility parameters (δD, δP, δH) to predict miscibility for reaction design .

Methodological Guidance

Q. Designing a multi-step synthesis incorporating this boronic ester: Key considerations?

Protection/Deprotection : Avoid conditions that cleave the pinacol ester (e.g., strong acids).

Sequential Couplings : Prioritize Suzuki-Miyaura before Stille/Negishi to prevent boron interference.

Scalability : Optimize for minimal column chromatography (e.g., telescoped reactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester
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2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester

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